4-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of pyridine, thiazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole and pyrrole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
- N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H13N5OS2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5OS2/c1-11-14(25-17(19-11)22-7-2-3-8-22)15(23)21-16-20-13(10-24-16)12-5-4-6-18-9-12/h2-10H,1H3,(H,20,21,23) |
InChI Key |
DLXCGKHPXRHPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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